![molecular formula C11H12BrN3O B2997665 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 1592294-80-8](/img/structure/B2997665.png)
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol” is a synthetic intermediate in organic chemistry. It is widely used to prepare organic compounds such as pharmaceuticals, pesticides, fragrances, and dyes . Due to the presence of a hydroxyl functional group in its molecule, it can also be used as a surfactant and cosolvent .
Molecular Structure Analysis
The molecular formula of this compound is C9H11BrO . The structure includes a bromophenyl group attached to a propan-2-ol moiety. The presence of the bromine atom makes it a good leaving group, which could be useful in further reactions.Physical And Chemical Properties Analysis
The compound has a molecular weight of 215.09 g/mol . It’s a solid at room temperature . The compound’s density is approximately 1.4 g/cm^3 . It has a boiling point of 100°C at 3.0 Torr . The compound’s refractive index is 1.545 .Applications De Recherche Scientifique
Fluorescent Biomarkers Development
Compounds synthesized from cardanol and glycerol, including triazoanilines, have photophysical properties enabling their use as fluorescent biomarkers. These are applicable in biodiesel quality control, demonstrating low acute toxicity to various biological models, which suggests their potential for environmental exposure without significant harm. The use of industrial waste materials like cardanol and glycerol in their synthesis aligns with green chemistry principles, contributing to environmental health maintenance (Pelizaro et al., 2019).
Antifungal Agents
1,2,3-Triazole derivatives have shown significant antifungal activities. Their synthesis via copper-catalyzed azide-alkyne cycloaddition (click chemistry) and subsequent evaluation against Candida species indicate the potential for developing effective antifungal drugs. These compounds, especially those with halogen substitutions, demonstrate promising antifungal profiles, underscoring the possibility of modifying their structures for improved therapeutic applications (Lima-Neto et al., 2012).
Drug-Receptor Interaction Studies
Structural analysis of arylpiperazine derivatives, including triazole compounds, provides insights into their bioactivity against specific receptors, such as the α1A-adrenoceptor. Conformational analysis, TDDFT calculations, and molecular docking have been employed to understand the binding mechanisms, aiding in the design of selective antagonists with desired chirality. This approach is crucial for developing drugs with high selectivity and minimal side effects (Xu et al., 2016).
Safety And Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
Propriétés
IUPAC Name |
2-[1-(2-bromophenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h3-7,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRLBHFLVYGTMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

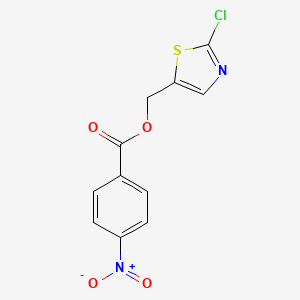
![N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2997587.png)
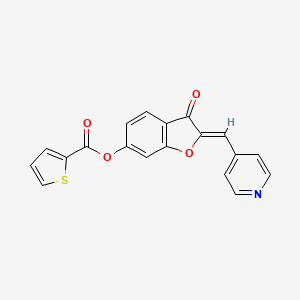
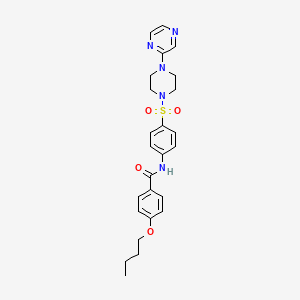
![N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2997595.png)


![1-(4-benzhydrylpiperazin-1-yl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)ethanone](/img/structure/B2997598.png)
![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-fluoro-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2997599.png)
![(4-ethoxyphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2997601.png)
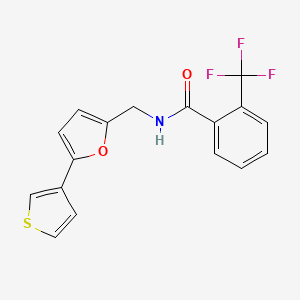
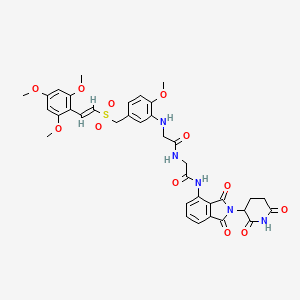
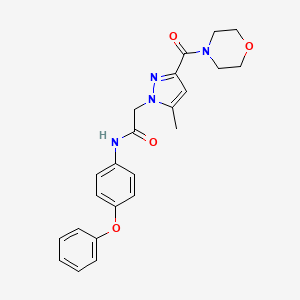
![2-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]propanamide](/img/structure/B2997605.png)